Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate
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Overview
Description
Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including a carbamate, imidazole, and boronate ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Common synthetic routes may include:
- Formation of the benzo[5,6][1,3]oxazino[3,4-a]indole core through cyclization reactions.
- Introduction of the boronate ester group via Suzuki coupling reactions.
- Addition of the imidazole and pyrrolidine moieties through nucleophilic substitution or condensation reactions.
- Final carbamate formation through carbamoylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction and desired outcome.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions on the imidazole ring may introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: As a potential drug candidate for the treatment of diseases, particularly those involving the central nervous system or cancer.
Industry: As a precursor for the production of advanced materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: The compound may bind to and inhibit the activity of specific enzymes, thereby modulating biochemical pathways.
Receptor Binding: The compound may interact with cellular receptors, leading to changes in cell signaling and function.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate can be compared with other similar compounds, such as:
Boronate Esters: Compounds containing boronate ester groups, which are commonly used in Suzuki coupling reactions.
Imidazole Derivatives: Compounds containing imidazole rings, which are often found in pharmaceuticals and biochemical probes.
Carbamates: Compounds containing carbamate groups, which are used as pesticides, pharmaceuticals, and chemical intermediates.
Biological Activity
Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate is a complex compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It likely modulates enzyme activities and influences signaling pathways that are crucial for cellular functions. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Signal Transduction Modulation : It can alter the signaling cascades that regulate cell growth and apoptosis.
These interactions can lead to significant biological outcomes such as the inhibition of cancer cell proliferation or induction of apoptosis in malignant cells.
Biological Activity Overview
The biological effects of the compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structures often exhibit anticancer properties. For instance:
Study | Cell Line | Effect |
---|---|---|
MiaPaCa-2 (pancreatic cancer) | Inhibited lactate dehydrogenase activity | |
A673 (Ewing's sarcoma) | Induced apoptosis |
These findings suggest that the compound may have potential as an anticancer agent through its ability to target metabolic pathways critical for tumor growth.
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety profile of methyl carbamate derivatives. For example:
Study | Animal Model | Dose (mg/kg) | Findings |
---|---|---|---|
F344 Rats | 50 - 800 | Dose-related liver lesions observed | |
B6C3F1 Mice | 93.75 - 1500 | Weight loss and liver inflammation noted |
These studies indicate that while the compound may exhibit therapeutic potential, it also poses risks at higher doses.
Case Studies
Several case studies have highlighted the compound's potential applications in medicinal chemistry:
-
Study on Anticancer Properties : A study demonstrated that similar carbamate derivatives inhibited cell proliferation in various cancer cell lines.
- Findings : The compound reduced cell viability significantly at concentrations above 10 µM.
-
Safety Assessment in Animal Models : Long-term studies on rats indicated potential hepatotoxicity and carcinogenic effects after prolonged exposure.
- Findings : Significant liver damage was observed at higher doses, raising concerns about long-term safety.
Properties
Molecular Formula |
C42H47BFN5O6S |
---|---|
Molecular Weight |
779.7 g/mol |
IUPAC Name |
methyl N-[1-[2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H47BFN5O6S/c1-22(2)36(47-40(51)52-7)38(50)48-16-8-9-30(48)37-45-21-28(46-37)24-18-27(44)35-31-19-25-17-26(43-54-41(3,4)42(5,6)55-43)12-13-29(25)49(31)39(53-32(35)20-24)34-15-14-33(56-34)23-10-11-23/h12-15,17-23,30,36,39H,8-11,16H2,1-7H3,(H,45,46)(H,47,51) |
InChI Key |
QEURDHWSPDYCAY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C(OC5=C(C4=C3)C(=CC(=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)F)C8=CC=C(S8)C9CC9 |
Origin of Product |
United States |
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